1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple benzyl groups, a pyrazole ring, and various functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Benzyl Groups: The benzyl groups are introduced via nucleophilic substitution reactions, where benzyl halides react with the pyrazole intermediate.
Carboxamide Formation: The carboxamide group is formed by reacting the pyrazole intermediate with an appropriate amine, such as 3-methoxybenzylamine, under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(benzyl)pyrazole-4-carboxamide: Lacks the methoxy group and the additional fluorobenzyl group.
1-(4-Methoxybenzyl)-3-(benzyl)pyrazole-4-carboxamide: Contains a methoxy group but lacks the fluorobenzyl groups.
Uniqueness: 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both fluorobenzyl and methoxybenzyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-33-23-4-2-3-20(13-23)14-29-25(32)24-16-31(15-18-5-9-21(27)10-6-18)30-26(24)34-17-19-7-11-22(28)12-8-19/h2-13,16H,14-15,17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQMTZKFPAXBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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